molecular formula C18H15N3O3 B11163679 Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate

Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate

Cat. No.: B11163679
M. Wt: 321.3 g/mol
InChI Key: AJTKUPPKKAKJCY-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate is a complex organic compound that features a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-(pyridin-4-yl)quinoline with formamide, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate involves its interaction with specific molecular targets. The quinoline and pyridine moieties can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(pyridin-4-yl)quinolin-4-yl]formamido}acetate is unique due to its specific formamido and ester functional groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

IUPAC Name

methyl 2-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]acetate

InChI

InChI=1S/C18H15N3O3/c1-24-17(22)11-20-18(23)14-10-16(12-6-8-19-9-7-12)21-15-5-3-2-4-13(14)15/h2-10H,11H2,1H3,(H,20,23)

InChI Key

AJTKUPPKKAKJCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=NC=C3

solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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